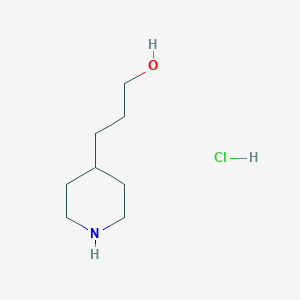

3-(Piperidin-4-YL)propan-1-OL hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-4-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-1-2-8-3-5-9-6-4-8;/h8-10H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENDTQFJHJVHQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593662 |

Source

|

| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155270-01-2 |

Source

|

| Record name | 4-Piperidinepropanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a key intermediate in pharmaceutical research and development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of this compound involves a two-step process commencing from the readily available precursor, 4-Pyridinepropanol.

Step 1: Catalytic Hydrogenation of 4-Pyridinepropanol

The initial and critical step is the reduction of the pyridine ring in 4-Pyridinepropanol to a piperidine ring. This is achieved through catalytic hydrogenation, a process that employs a catalyst, typically a noble metal, under a hydrogen atmosphere to saturate the aromatic ring.

Step 2: Formation of the Hydrochloride Salt

Following the successful hydrogenation and purification of the resulting 3-(Piperidin-4-yl)propan-1-ol, the free base is converted to its hydrochloride salt. This is a standard procedure to enhance the compound's stability, crystallinity, and aqueous solubility, which are often desirable properties for pharmaceutical intermediates.

The overall synthesis can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 3-(Piperidin-4-yl)propan-1-ol via Catalytic Hydrogenation

This protocol describes the reduction of 4-Pyridinepropanol to 3-(Piperidin-4-yl)propan-1-ol using Platinum(IV) oxide (PtO₂) as the catalyst.

Materials:

-

4-Pyridinepropanol

-

Platinum(IV) oxide (Adam's catalyst)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-Pyridinepropanol (1.0 equivalent) in glacial acetic acid.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (typically 5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Reaction: Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

-

Neutralization: Transfer the filtrate to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases to neutralize the acetic acid.

-

Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(Piperidin-4-yl)propan-1-ol.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol outlines the conversion of the free base, 3-(Piperidin-4-yl)propan-1-ol, to its hydrochloride salt.

Materials:

-

3-(Piperidin-4-yl)propan-1-ol

-

Anhydrous Diethyl Ether (or other suitable aprotic solvent like ethyl acetate)

-

Hydrogen Chloride (gas or a solution in a suitable anhydrous solvent, e.g., 2M HCl in diethyl ether)

Procedure:

-

Dissolution: Dissolve the purified 3-(Piperidin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (approximately 1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Continue stirring in the ice bath for a short period to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | 4-Pyridinepropanol (Starting Material) | 3-(Piperidin-4-yl)propan-1-ol (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₈H₁₁NO | C₈H₁₇NO | C₈H₁₈ClNO |

| Molecular Weight | 137.18 g/mol | 143.23 g/mol | 179.69 g/mol [1] |

| Typical Yield | - | High | High |

| Purity (Typical) | >98% | >95% | >95%[2] |

| Melting Point | - | - | ~155 °C[3] |

Conclusion

The synthesis of this compound is a well-established and efficient process. The key transformation relies on the catalytic hydrogenation of 4-Pyridinepropanol, followed by a straightforward conversion to the hydrochloride salt. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and yield. Careful execution of the experimental protocols and adherence to safety precautions are paramount for successful synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Piperidin-4-YL)propan-1-OL hydrochloride (CAS No: 155270-01-2), a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical and physical characteristics, alongside detailed experimental protocols for their determination. The guide also visualizes the compound's role in PROTAC-mediated protein degradation and outlines a general synthetic workflow.

Introduction

This compound is a bifunctional organic molecule featuring a piperidine ring and a propanol chain. Its hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile intermediate in organic synthesis. A significant application of this compound is as a linker in the burgeoning field of PROTACs, where it connects a target-binding ligand to an E3 ligase-recruiting moiety. Understanding its physicochemical properties is paramount for optimizing the pharmacokinetics and pharmacodynamics of the resulting therapeutic agents.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound and its free base form is presented below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing synthetic and analytical procedures.

Data Presentation

The quantitative data for this compound and its corresponding free base are summarized in the following tables for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155270-01-2 | [1][2] |

| Molecular Formula | C₈H₁₈ClNO | [3] |

| Molecular Weight | 179.69 g/mol | [3] |

| Melting Point | 155 °C | [1] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Enhanced aqueous solubility compared to free base.[4] Specific quantitative data not readily available. | |

| pKa | Not experimentally determined. Predicted to be in the range of typical secondary amine hydrochlorides (approx. 9-11). | |

| LogP (XLogP3) | 1.889 | [1] |

Table 2: Physicochemical Properties of 3-(Piperidin-4-YL)propan-1-OL (Free Base)

| Property | Value | Source |

| CAS Number | 7037-49-2 | [] |

| Molecular Formula | C₈H₁₇NO | [] |

| Molecular Weight | 143.23 g/mol | [] |

| Melting Point | 65 °C | [] |

| Boiling Point | 235.5 °C at 760 mmHg | [] |

| Solubility | Soluble in water and various organic solvents. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below. These protocols are generalized and should be adapted based on specific laboratory conditions and equipment.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given volume of the solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure (Equilibrium Solubility Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a vial.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized base is added in small, known increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Role in PROTAC Technology and Synthetic Workflow

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound serves as a linker component in PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: PROTAC mechanism of action.

Experimental Workflow: General Synthesis

The synthesis of this compound typically involves the functionalization of a piperidine precursor. A generalized synthetic workflow is outlined below.

Caption: General synthesis of 3-(Piperidin-4-YL)propan-1-OL HCl.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and its free base, providing a valuable resource for researchers in the field of drug discovery and development. The outlined experimental protocols offer a practical framework for the in-house determination of its key properties. The visualization of its role in PROTAC technology underscores its importance in modern medicinal chemistry. Further experimental determination of its precise pKa and solubility in various pharmaceutically relevant solvents would be beneficial for more accurate modeling and formulation development.

References

An In-depth Technical Guide to 3-(Piperidin-4-YL)propan-1-OL Hydrochloride (CAS 155270-01-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, CAS 155270-01-2. The information herein is compiled for use in research and development, focusing on its physicochemical properties, safety and handling, and its significant role in modern drug discovery as a chemical linker.

Core Physicochemical Properties

This compound is a solid, piperidine-based organic compound.[1] Its key properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference |

| CAS Number | 155270-01-2 | [2][3][4] |

| Molecular Formula | C₈H₁₈ClNO | [4][5] |

| Molecular Weight | 179.69 g/mol | [4][5] |

| Appearance | Solid | [1] |

| Melting Point | 155 °C | [2][3] |

| InChI Key | OENDTQFJHJVHQK-UHFFFAOYSA-N | [3][5] |

| Polar Surface Area (PSA) | 32.26 Ų | [3] |

| XLogP3 | 1.88930 | [3] |

| Storage Conditions | Store under inert atmosphere at room temperature. | [2] |

Primary Application in Drug Discovery: PROTAC Linkers

The principal application of this compound in the scientific field is as a linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6]

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[4] They consist of three key components:

-

A ligand that binds to a target protein.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound serves as a piece of the crucial linker component. PROTACs leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to tag a target protein for degradation.[4] The process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. The GHS hazard classifications indicate potential risks upon ingestion and contact.[5][7]

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5][7] |

| Skin Irritation | H315 | Causes skin irritation. | [2][5][7] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][5][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][5][7] |

Precautionary Measures: Users should adhere to the following precautionary statements for safe handling:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[2][5]

-

P270 & P271: Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[5]

-

P280: Wear protective gloves, clothing, and eye/face protection.[5][7]

-

P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

P405 & P501: Store locked up and dispose of contents/container according to local, regional, national, and international regulations.[5]

Experimental Protocols & Data

Synthesis

Spectroscopic Data

Specific, experimentally derived spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) for this compound are not available in the cited literature. Characterization of this molecule would be achieved using standard analytical chemistry techniques.[8][9] For example, ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and purity, while mass spectrometry would confirm the molecular weight.[8] Infrared (IR) spectroscopy could be used to identify characteristic functional groups present in the molecule.

References

- 1. chemblink.com [chemblink.com]

- 2. This compound | 155270-01-2 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. angenechemical.com [angenechemical.com]

- 8. alpaipars.com [alpaipars.com]

- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The architecture of these heterobifunctional molecules—comprising a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker—is critical to their success. This technical guide provides an in-depth examination of the role of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a key building block in the construction of PROTAC linkers. We will explore its structural contributions to PROTAC efficacy, provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating such linkers, and present a framework for understanding the critical interplay between linker chemistry and biological activity.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex. The length, rigidity, and composition of the linker directly impact the efficacy and selectivity of the resulting PROTAC.

This compound: A Key Linker Building Block

This compound is a bifunctional linker component that offers several advantages in PROTAC design:

-

Rigidity and Conformational Control: The piperidine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can reduce the entropic penalty of binding and enhance the stability of the ternary complex.

-

Improved Physicochemical Properties: The piperidine moiety, being a saturated heterocycle, can influence the solubility and lipophilicity of the PROTAC. The presence of the nitrogen atom can increase polarity and potentially improve aqueous solubility, which is often a challenge for large PROTAC molecules.

-

Synthetic Tractability: The hydroxyl and secondary amine functionalities of 3-(piperidin-4-yl)propan-1-ol provide versatile handles for synthetic elaboration, allowing for its incorporation into a variety of linker architectures through well-established chemical transformations.

Quantitative Data on PROTAC Performance with Piperidine-Containing Linkers

| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| Illustrative PROTAC A | Piperidine-Alkyl Chain | 15 | >90 | HeLa |

| Illustrative PROTAC B | Piperidine-PEG Chain | 8 | >95 | VCaP |

| Illustrative PROTAC C | Acyclic Alkyl Chain | 50 | 85 | HeLa |

Note: This data is illustrative and serves to demonstrate the typical parameters measured and the potential impact of a rigid piperidine-containing linker compared to a more flexible acyclic linker.

Experimental Protocols

General Synthesis of a PROTAC Incorporating a Piperidine-Based Linker

The synthesis of a PROTAC is a multi-step process that involves the preparation of the warhead and E3 ligase ligand with appropriate functional groups for linker attachment, followed by the coupling of these components to the linker.

Protocol for PROTAC Synthesis:

-

Functionalization of 3-(Piperidin-4-YL)propan-1-OL: The secondary amine of the piperidine ring is typically protected (e.g., with a Boc group). The primary alcohol can then be converted to a more reactive group (e.g., a tosylate or mesylate) for coupling with a nucleophilic handle on the warhead or E3 ligase ligand.

-

Coupling to the First Ligand: The functionalized linker is reacted with either the warhead or the E3 ligase ligand under appropriate conditions (e.g., nucleophilic substitution).

-

Deprotection: The protecting group on the piperidine nitrogen is removed.

-

Coupling to the Second Ligand: The now-free secondary amine of the piperidine is coupled to the remaining ligand, typically through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Purification: The final PROTAC is purified by reverse-phase HPLC.

Western Blotting for Quantifying Protein Degradation

Western blotting is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.

Protocol for Western Blotting:

-

Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.

Protocol for Fluorescence Polarization (FP) Assay:

-

Reagents: A fluorescently labeled tracer (e.g., a fluorescently tagged warhead), the purified target protein, and the purified E3 ligase complex.

-

Binary Binding: Determine the binding affinity of the PROTAC for the target protein and the E3 ligase independently by titrating the PROTAC against the fluorescent tracer pre-incubated with the respective protein.

-

Ternary Complex Formation: In a competitive FP assay format, titrate the unlabeled PROTAC against a pre-formed complex of the fluorescent tracer, target protein, and E3 ligase. A decrease in polarization indicates the formation of the ternary complex.

-

Data Analysis: Calculate binding constants (Kd) and cooperativity factors from the binding curves.

Visualizations of Key Processes

Signaling Pathway of PROTAC-Mediated Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluationdot

An In-depth Technical Guide to 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: Molecular Structure, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-YL)propan-1-OL hydrochloride is a bifunctional organic molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a piperidine ring and a propanol chain, makes it a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the molecular structure, characterization, and a detailed experimental protocol for the synthesis of this compound, alongside its key application in PROTAC-mediated protein degradation.

Molecular Structure and Properties

The molecular structure of this compound consists of a piperidine ring substituted at the 4-position with a 3-hydroxypropyl group. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's solubility in aqueous solutions.

Molecular Formula: C₈H₁₈ClNO

Molecular Weight: 179.69 g/mol

CAS Number: 155270-01-2

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClNO | |

| Molecular Weight | 179.69 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in water and methanol |

Characterization Data

Due to the limited availability of published experimental spectra for this compound, this section provides predicted characterization data based on established spectroscopic principles and spectral database analysis of analogous compounds. This information serves as a reference for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.58 | t | 2H | -CH₂-OH |

| 3.45 | d | 2H | Piperidine H2 (axial) |

| 3.05 | t | 2H | Piperidine H2 (equatorial) |

| 1.85 | d | 2H | Piperidine H3 (axial) |

| 1.65 | m | 1H | Piperidine H4 |

| 1.50 | q | 2H | -CH₂-CH₂-OH |

| 1.35 | m | 2H | Piperidine H3 (equatorial) |

| 1.25 | q | 2H | Piperidine-CH₂- |

Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 60.5 | -CH₂-OH |

| 45.0 | Piperidine C2, C6 |

| 35.5 | Piperidine C4 |

| 32.0 | -CH₂-CH₂-OH |

| 30.5 | Piperidine C3, C5 |

| 29.0 | Piperidine-CH₂- |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H stretch | Alcohol hydroxyl group |

| 2940-2820 | C-H stretch | Aliphatic C-H bonds |

| 2700-2250 (broad) | N-H stretch | Amine salt |

| 1600-1400 | N-H bend | Amine salt |

| 1050 | C-O stretch | Primary alcohol |

Mass Spectrometry

The expected mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₁₇NO).

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 144.1383 | [M+H]⁺ |

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar 4-substituted piperidines.

Synthesis of this compound

This synthesis involves the reduction of a pyridine precursor followed by removal of a protecting group and salt formation.

Materials:

-

4-(3-Hydroxypropyl)pyridine

-

Platinum(IV) oxide (Adam's catalyst)

-

Ethanol

-

Hydrochloric acid (concentrated and in diethyl ether)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Hydrogenation of 4-(3-Hydroxypropyl)pyridine:

-

In a hydrogenation vessel, dissolve 4-(3-hydroxypropyl)pyridine (1 equivalent) in ethanol.

-

Add a catalytic amount of platinum(IV) oxide (approximately 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-(piperidin-4-yl)propan-1-ol.

-

-

Work-up and Purification:

-

Dissolve the crude product in diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-(piperidin-4-yl)propan-1-ol.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

-

A white precipitate of this compound will form.

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Application in PROTAC Technology

This compound serves as a crucial linker component in the synthesis of PROTACs. The piperidine ring can be functionalized to attach to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), while the hydroxyl group of the propanol chain can be modified to connect to a ligand for a target protein of interest.

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the mechanism of action of a PROTAC utilizing a linker derived from 3-(Piperidin-4-YL)propan-1-OL.

Caption: Workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a synthetically accessible and versatile chemical building block with significant applications in modern drug discovery, particularly in the design and synthesis of PROTACs. This guide provides essential information on its molecular structure, predicted characterization data, and a detailed synthesis protocol to aid researchers in its effective utilization. The continued exploration of such linker molecules is pivotal for the advancement of targeted protein degradation and the development of novel therapeutics.

References

Spectroscopic Characterization of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Piperidin-4-YL)propan-1-OL hydrochloride. These predictions are derived from established principles of NMR and mass spectrometry, considering the influence of the hydrochloride salt on the piperidine ring.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on -OH | ~4.5 | Broad Singlet | 1H |

| H on -CH₂-OH | ~3.5 | Triplet | 2H |

| H on piperidine C2, C6 (axial & equatorial) | ~3.3 (eq), ~2.9 (ax) | Multiplet | 4H |

| H on piperidine C3, C5 (axial & equatorial) | ~1.9 (eq), ~1.4 (ax) | Multiplet | 4H |

| H on -CH₂-CH₂OH | ~1.6 | Multiplet | 2H |

| H on piperidine C4 | ~1.5 | Multiplet | 1H |

| H on -CH₂-piperidine | ~1.2 | Multiplet | 2H |

| H on piperidine N-H₂⁺ | ~9.0 | Broad Singlet | 2H |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration used. The protonation of the piperidine nitrogen significantly deshields adjacent protons.

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C in -CH₂-OH | ~60 |

| C in piperidine C2, C6 | ~45 |

| C in -CH₂-CH₂OH | ~35 |

| C in piperidine C4 | ~32 |

| C in piperidine C3, C5 | ~30 |

| C in -CH₂-piperidine | ~28 |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Molecular Ion (M+H)⁺ of Free Base | m/z 144.1383 |

| Key Fragment Ions | m/z 126 (Loss of H₂O), m/z 96 (Piperidine ring fragment) |

Note: The mass spectrum will show the molecular ion of the free base, 3-(Piperidin-4-YL)propan-1-OL, as the hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

The following are detailed, generic protocols for the acquisition of NMR and Mass Spectrometry data for a small molecule hydrochloride salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended.

-

If using D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for accurate chemical shift calibration. For DMSO-d₆, the residual solvent peak can be used as a reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample and solvent to ensure optimal resolution and line shape.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

For complete structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to determine ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms are recommended.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Instrument Setup and Data Acquisition:

-

Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for polar and ionic compounds.

-

Operate the instrument in positive ion mode to detect the protonated molecular ion of the free base.

-

Typical ESI source parameters to optimize include the capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 50-500).

-

To obtain fragmentation data for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Workflow Visualization

The following diagram illustrates the logical workflow from the chemical compound to the acquisition and analysis of its spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

Solubility and stability of 3-(Piperidin-4-YL)propan-1-OL hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility and stability of this compound. Specific quantitative data for this compound is not publicly available and would require dedicated laboratory analysis.

Introduction

This compound is a piperidine derivative with potential applications in pharmaceutical development, particularly as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in drug formulation, manufacturing, and storage. This guide outlines the fundamental principles and experimental methodologies for characterizing these critical physicochemical properties.

Compound Profile:

| Property | Value | Reference |

| CAS Number | 155270-01-2 | [1] |

| Molecular Formula | C₈H₁₇NO·HCl | [1] |

| Molecular Weight | 179.69 g/mol | [2] |

| Melting Point | 155 °C | [1] |

| Appearance | Solid | [3] |

Solubility Profile

The solubility of an API is a critical factor influencing its bioavailability and formulation design. As a hydrochloride salt, this compound is expected to exhibit good solubility in aqueous media. The solubility should be determined in a range of solvents relevant to pharmaceutical processing and physiological conditions.

Recommended Solvents for Solubility Determination

A comprehensive solubility profile should be established in various media, including:

-

Aqueous Media:

-

Purified Water

-

pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

-

-

Organic Solvents:

-

Ethanol

-

Methanol

-

Propylene Glycol

-

Polyethylene Glycol (PEG) 400

-

Glycerol

-

-

Non-Polar Solvents:

-

Hexane

-

Toluene

-

Dichloromethane

-

Quantitative Solubility Data Summary

The following table should be populated with experimental data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Purified Water | 25 | Data to be determined | Shake-Flask Method |

| pH 1.2 Buffer | 37 | Data to be determined | Shake-Flask Method |

| pH 4.5 Buffer | 37 | Data to be determined | Shake-Flask Method |

| pH 6.8 Buffer | 37 | Data to be determined | Shake-Flask Method |

| pH 7.4 Buffer | 37 | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Shake-Flask Method |

| Methanol | 25 | Data to be determined | Shake-Flask Method |

| Propylene Glycol | 25 | Data to be determined | Shake-Flask Method |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). Periodically sample the supernatant to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

After equilibration, centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[6] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Expected Data:

| Stress Condition | Typical Conditions | Observations to Record |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |

| Neutral Hydrolysis | Purified Water at 60 °C for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | % Degradation, Number of Degradants, RRT of Degradants |

| Thermal Degradation | Solid state at 80 °C for 7 days | % Degradation, Appearance Change |

| Photostability | Solid state, ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | % Degradation, Appearance Change |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Conditions:

-

Acid: Mix the stock solution with 0.1 M HCl.

-

Base: Mix the stock solution with 0.1 M NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Incubate the solutions at a specified temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the acid and base samples before analysis.

-

-

Oxidative Conditions: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C). At specified time points, dissolve a weighed amount in a suitable solvent for analysis.

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the mass of degradation products.

Logical Flow for Stability Indicating Method Development

Caption: Development of a Stability-Indicating HPLC Method.

Long-Term Stability Studies

Based on the results of forced degradation, long-term stability studies should be conducted under ICH-recommended storage conditions to establish a re-test period or shelf life.[8][9]

Recommended Long-Term Stability Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[5][8] The stability-indicating method developed during forced degradation studies should be used to analyze the samples.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its successful application in pharmaceutical research and development. This guide provides the necessary framework and experimental protocols for generating this critical data. The resulting solubility and stability profiles will inform decisions regarding formulation development, manufacturing processes, and appropriate storage conditions, ultimately ensuring the quality and efficacy of the final drug product.

References

- 1. echemi.com [echemi.com]

- 2. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]

- 3. 3-(Piperidin-4-yl)propan-1-ol | 7037-49-2 [sigmaaldrich.com]

- 4. scielo.br [scielo.br]

- 5. japsonline.com [japsonline.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. turkjps.org [turkjps.org]

- 8. qlaboratories.com [qlaboratories.com]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Piperidine-Based PROTAC Linkers for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by coopting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, far from being a passive tether, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker architectures, those incorporating piperidine rings have garnered significant attention for their ability to impart conformational rigidity and favorable drug-like properties.

This in-depth technical guide provides a comprehensive overview of piperidine-based PROTAC linkers, covering their core principles, synthesis, and impact on PROTAC performance. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of PROTAC components.

Core Principles of Piperidine-Based Linkers

The incorporation of a piperidine ring into a PROTAC linker introduces a degree of rigidity that contrasts with more flexible linkers such as polyethylene glycol (PEG) or alkyl chains.[1][2][3] This conformational constraint can be highly advantageous for several reasons:

-

Pre-organization for Ternary Complex Formation: The rigidity of the piperidine scaffold can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This can reduce the entropic penalty associated with binding and enhance the cooperativity of the system.

-

Improved Physicochemical Properties: Piperidine-containing linkers can improve the physicochemical properties of PROTACs. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility, a common challenge for large and often hydrophobic PROTAC molecules.[4][5] This can also positively influence cell permeability.

-

Enhanced Metabolic Stability: The cyclic and saturated nature of the piperidine ring can confer greater metabolic stability compared to linear, flexible linkers that may be more susceptible to enzymatic degradation.[1][2]

The strategic placement and substitution of the piperidine ring within the linker are critical aspects of PROTAC design, influencing the overall shape and vector of the molecule, which in turn dictates the geometry of the ternary complex.

Data Presentation: Quantitative Comparison of Linker Types

The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While direct head-to-head comparisons are often target and system-dependent, the following tables summarize available data to illustrate the influence of linker composition.

Table 1: Comparison of Linker Types for PARP1 Degradation

| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |

| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 |

| iRucaparib-AP5 (PEG-based) | PARP1 | CRBN | 36 | >90 | 22Rv1 |

| iRucaparib-AP6 (PEG-based) | PARP1 | CRBN | 82 | >90 | 22Rv1 |

Table 2: Impact of Piperazine-Based Linker Length on BRD4 Degradation

| Compound | Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC 1 | Piperazine-based | 12 | BRD4 | CRBN | HeLa | >1000 | <20 |

| PROTAC 2 | Piperazine-based | 15 | BRD4 | CRBN | HeLa | 15 | >95 |

| PROTAC 3 | Piperazine-based | 18 | BRD4 | CRBN | HeLa | 45 | >95 |

Data in tables is compiled from publicly available sources and is intended for comparative purposes. Absolute values can vary between different experimental setups.

Experimental Protocols

Protocol 1: General Synthesis of a Piperidine-Containing PROTAC Linker Building Block

This protocol describes a representative synthesis of a functionalized piperidine linker precursor, N-Boc-4-(aminomethyl)piperidine, which can be further elaborated and incorporated into a PROTAC.

Materials:

-

N-Boc-piperidine-4-carboxaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reductive Amination: To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-4-(aminomethyl)piperidine.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or DMSO vehicle for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified protein of interest (POI)

-

Purified E3 ligase complex

-

PROTAC compound

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

-

Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Binary Interaction Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary binding affinity to the target.

-

Ternary Complex Formation Analysis: Inject a mixture of a constant, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase surface.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary affinity of the PROTAC for one protein to its affinity for that protein in the presence of the other. An α value greater than 1 indicates positive cooperativity.

Mandatory Visualizations

Signaling Pathways

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Caption: Signaling pathway of Androgen Receptor (AR) degradation by a piperidine-containing PROTAC.

Experimental Workflows

Caption: A typical experimental workflow for the synthesis of a piperidine-based PROTAC.

Logical Relationships

Caption: Logical relationships in the design of piperidine-based PROTAC linkers.

Conclusion

Piperidine-based linkers represent a powerful tool in the design of effective PROTAC degraders. Their inherent rigidity can be leveraged to optimize the formation of the critical ternary complex, leading to enhanced degradation potency. Furthermore, the physicochemical properties imparted by the piperidine moiety can address common challenges in PROTAC development, such as poor solubility and metabolic instability. As our understanding of the intricate structure-activity relationships of PROTAC linkers continues to grow, the rational design of piperidine-containing linkers will undoubtedly play a pivotal role in the advancement of targeted protein degradation as a therapeutic strategy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of these valuable chemical scaffolds.

References

An In-depth Technical Guide to 3-(Piperidin-4-YL)propan-1-OL Hydrochloride: From Synthesis to Application in Targeted Protein Degradation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(Piperidin-4-YL)propan-1-OL hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While the specific historical details of its initial synthesis are not extensively documented in dedicated publications, this document outlines a plausible and scientifically supported synthetic pathway, summarizes its physicochemical properties, and details its critical role in the rapidly evolving field of targeted protein degradation.

Introduction and Physicochemical Properties

This compound, with the CAS number 155270-01-2, is primarily recognized for its utility as a bifunctional linker in the synthesis of PROTACs. Its structure incorporates a piperidine ring, which provides a versatile scaffold, and a propanol chain that can be further functionalized. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Summary of Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 155270-01-2 | [1][2] |

| Molecular Formula | C₈H₁₈ClNO | [1][2] |

| Molecular Weight | 179.69 g/mol | [1][2] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | - |

Plausible Experimental Protocol for Synthesis

Synthesis of 3-(pyridin-4-yl)propan-1-ol (Precursor)

The precursor can be synthesized via several methods, including the reduction of a corresponding carboxylic acid or ester, or through a Grignard reaction. A common approach involves the reduction of 4-pyridinepropionic acid or its ethyl ester.

Reaction: Ethyl 4-pyridinepropionate → 3-(pyridin-4-yl)propan-1-ol

Reagents and Conditions:

-

Reducing agent: Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in a suitable solvent.

-

Solvent: Anhydrous tetrahydrofuran (THF) or ethanol.

-

Procedure: The reducing agent is added portion-wise to a solution of the ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C). The reaction is then typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched with water and a base (e.g., sodium hydroxide solution) to precipitate the aluminum or boron salts. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Catalytic Hydrogenation to 3-(Piperidin-4-YL)propan-1-OL

Reaction: 3-(pyridin-4-yl)propan-1-ol → 3-(Piperidin-4-YL)propan-1-OL

Reagents and Conditions:

-

Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃).

-

Solvent: Acetic acid or ethanol.

-

Hydrogen Source: Hydrogen gas (H₂).

-

Procedure: The pyridine precursor is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere (typically 3-5 bar). The reaction is monitored for the uptake of hydrogen.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the free base of the desired piperidine derivative.

Formation of the Hydrochloride Salt

Reaction: 3-(Piperidin-4-YL)propan-1-OL + HCl → this compound

Reagents and Conditions:

-

Reagent: Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Procedure: The free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of HCl in an organic solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

-

Work-up: The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Role in Targeted Protein Degradation: PROTACs

This compound serves as a crucial linker component in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using the Linker

The synthesis of a PROTAC using this compound as a linker involves a modular approach. The linker is first derivatized on one end to attach to either the E3 ligase ligand or the target protein ligand, followed by the attachment of the second ligand.

Caption: A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical entity in the field of drug discovery, particularly in the design of PROTACs. Its straightforward, albeit not formally documented in a single source, synthesis from commercially available precursors makes it an accessible building block for medicinal chemists. The inherent flexibility of its structure allows for the systematic modification of linker length and composition, which is a critical parameter in optimizing the efficacy of a PROTAC. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this compound is expected to grow, solidifying its importance in the development of novel therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 3-(Piperidin-4-YL)propan-1-OL Hydrochloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 3-(Piperidin-4-YL)propan-1-OL hydrochloride (CAS No: 155270-01-2). The content herein is intended to support laboratory safety protocols and to provide a foundational understanding of the compound's properties and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. It is a piperidine derivative, a class of compounds frequently utilized in medicinal chemistry. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions compared to its free base.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 155270-01-2 | [2][3][4][5] |

| Molecular Formula | C₈H₁₈ClNO | [2][5][6] |

| Molecular Weight | 179.69 g/mol | [2][5][6] |

| Melting Point | 155 °C | [3] |

| Appearance | Solid | |

| Purity | ≥95% | [6] |

| InChI Key | OENDTQFJHJVHQK-UHFFFAOYSA-N | [6] |

Hazard Identification and Safety Precautions

According to available safety data sheets, this compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin contact, and eye contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

| Category | Precautionary Statement Code | Precautionary Statement | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | [6] | |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P271 | Use only outdoors or in a well-ventilated area. | [6] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [6] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P330 | Rinse mouth. | ||

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | ||

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | ||

| P362 | Take off contaminated clothing and wash before reuse. | ||

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | [6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined in the safety data sheets.

-

Use non-sparking tools to prevent ignition of dust.

-

Prevent the formation of dust and aerosols during handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from food and feedstuffs.

Biological Activity and Mechanism of Action

This compound is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The piperidine moiety of this compound serves as a component of the linker, providing the necessary spatial orientation and physicochemical properties for the PROTAC to form a stable ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

References

- 1. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]

- 2. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 3. Sciencemadness Discussion Board - Electrolytic reduction of pyridine to piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing 3-(Piperidin-4-YL)propan-1-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5] This document provides a detailed protocol for the synthesis of a PROTAC utilizing the rigid linker, 3-(Piperidin-4-YL)propan-1-OL hydrochloride, and outlines the subsequent experimental procedures for its characterization and evaluation.

Introduction to PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[6] The design of the linker is crucial for the efficacy of a PROTAC, with piperidine-containing linkers often incorporated to provide conformational rigidity, which can enhance the formation of a stable and productive ternary complex.[6][7] The use of such rigid linkers can also improve the metabolic stability and physicochemical properties of the PROTAC molecule.[8][9]

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis or modification of a warhead (POI ligand) and an E3 ligase ligand, followed by their conjugation to the linker. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using 3-(Piperidin-4-YL)propan-1-OL as the core of the linker.

Caption: A generalized workflow for the synthesis, purification, and evaluation of a PROTAC.

Experimental Protocols

Materials and Reagents

-

This compound

-

Warhead with a carboxylic acid functional group

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for coupling

-

Coupling reagents (e.g., HATU, HBTU, EDC/HOBt)

-

Bases (e.g., DIPEA, TEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., HPLC grade solvents)

-

Reagents for biological assays (e.g., cell culture media, antibodies)